molecular formula C16H9FN2O3S B6544585 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile CAS No. 1019151-47-3

4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile

Cat. No.: B6544585
CAS No.: 1019151-47-3
M. Wt: 328.3 g/mol
InChI Key: XHTLKMHTKJDCGW-UHFFFAOYSA-N
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Description

4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile is a chemical compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound features a quinoline core with a fluorine atom at the 8-position and a sulfonyl group attached to a benzonitrile moiety. Fluoroquinolones are widely used in the medical field due to their effectiveness against a variety of bacterial infections.

Mechanism of Action

Target of Action

The primary target of 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile is bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria .

Mode of Action

The compound interacts with its target, the bacterial DNA-gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, which is a critical step in DNA replication. As a result, the replication process is halted, leading to the death of the bacterial cell .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA-gyrase, the compound disrupts the normal functioning of this pathway. The downstream effect is the prevention of bacterial proliferation, as DNA replication is a prerequisite for cell division .

Pharmacokinetics

Fluoroquinolones, a class of compounds to which this compound belongs, are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted via renal and biliary routes . These properties contribute to their bioavailability.

Result of Action

The molecular effect of the compound’s action is the inhibition of DNA-gyrase, leading to the prevention of DNA supercoiling . On a cellular level, this results in the inhibition of DNA replication, which ultimately leads to the death of the bacterial cell .

Biochemical Analysis

Biochemical Properties

4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases and DNA gyrase . These interactions are primarily due to the compound’s quinolone core, which allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and preventing the replication of bacterial DNA .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, the compound can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt signaling pathway . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as topoisomerases, and forms stable complexes that prevent the enzymes from performing their normal functions . This binding interaction leads to the inhibition of DNA replication and repair, ultimately resulting in cell death . Additionally, the compound can inhibit the activity of certain kinases, leading to changes in gene expression and cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit the growth of tumors and reduce inflammation without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein, which can affect its localization and accumulation within cells . Additionally, binding proteins can facilitate the compound’s distribution to specific tissues, influencing its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, where it can interact with DNA and nuclear proteins . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity . These modifications can direct the compound to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile typically involves the following steps:

  • Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

  • Attachment of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as pyridine.

  • Coupling with Benzonitrile: The final step involves the coupling of the sulfonylated quinoline with benzonitrile under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated synthesis platforms to ensure consistency and scalability. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group, depending on the nucleophile used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted quinolines or benzonitriles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand bacterial resistance mechanisms and to develop new antibacterial agents. Medicine: As a fluoroquinolone, it is used to treat bacterial infections, particularly those caused by gram-negative bacteria. Industry: It is employed in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action.

  • Levofloxacin: Another fluoroquinolone with enhanced activity against gram-positive bacteria.

  • Moxifloxacin: Known for its broad-spectrum activity and improved stability.

Uniqueness: 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile stands out due to its specific structural features, which may confer unique pharmacokinetic properties and efficacy profiles compared to other fluoroquinolones.

Properties

IUPAC Name

4-[(8-fluoro-4-oxo-1H-quinolin-3-yl)sulfonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O3S/c17-13-3-1-2-12-15(13)19-9-14(16(12)20)23(21,22)11-6-4-10(8-18)5-7-11/h1-7,9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTLKMHTKJDCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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